

An In-depth Technical Guide to 1-Pyridin-4-yl-imidazolidin-2-one

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Compound of Interest

Compound Name: 1-Pyridin-4-yl-imidazolidin-2-one

Cat. No.: B1307488

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to **1-Pyridin-4-yl-imidazolidin-2-one**. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, offering detailed data and experimental context.

Molecular Structure and Identification

1-Pyridin-4-yl-imidazolidin-2-one is a heterocyclic compound featuring a pyridine ring linked to an imidazolidin-2-one moiety. The structural details and identifiers are crucial for unambiguous characterization and are summarized below.

Identifier	Value
Chemical Formula	C ₈ H ₉ N ₃ O[1]
Molecular Weight	163.18 g/mol [1]
CAS Number	52210-90-9[1]
InChI	InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,12)[2]
InChI Key	HKCFTGZESMCKJA-UHFFFAOYSA-N[1]
SMILES	<chem>O=C1NCC_N1_C2=CC=NC=C2</chem>

Physicochemical Properties

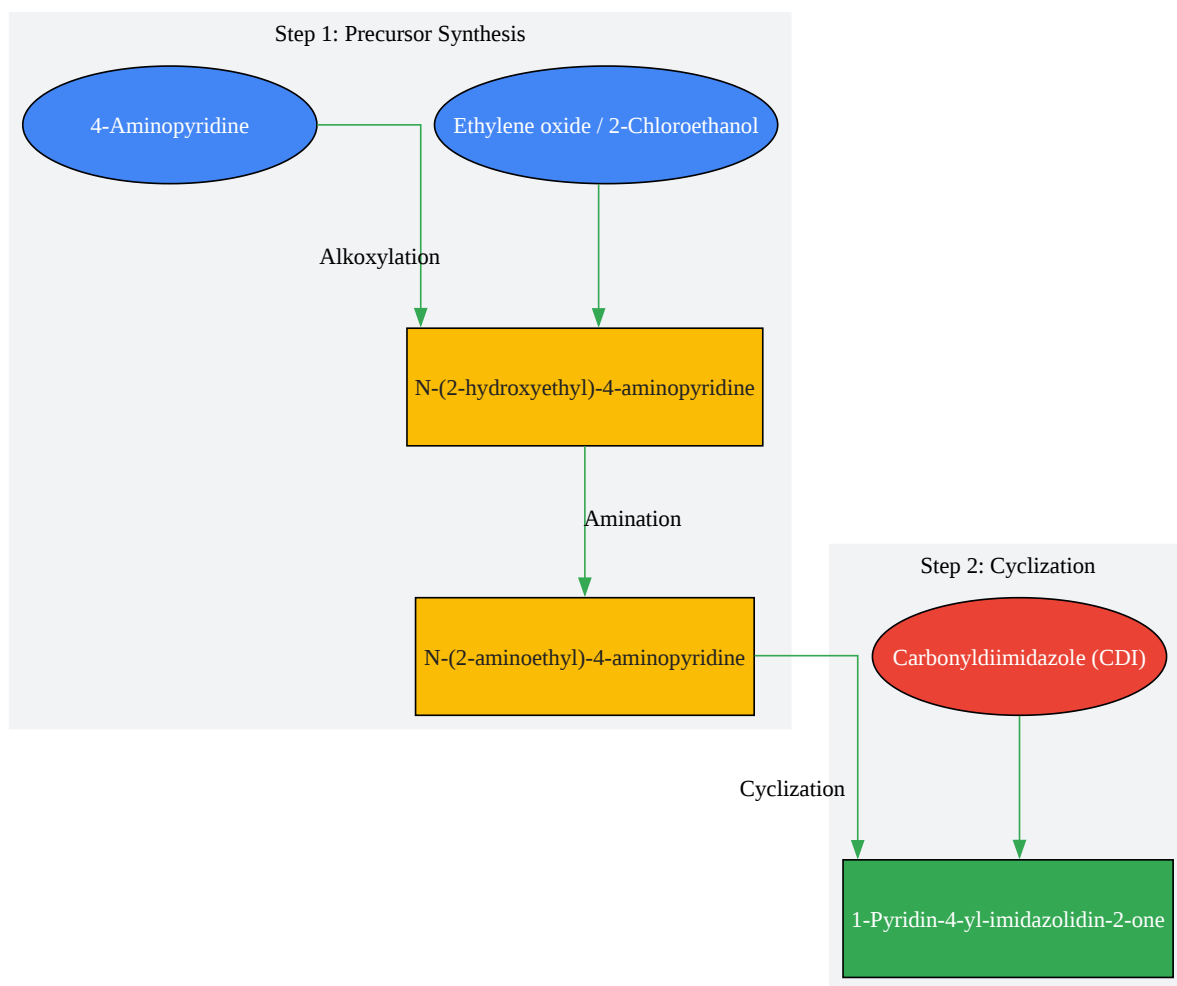
Understanding the physicochemical properties of **1-Pyridin-4-yl-imidazolidin-2-one** is essential for its handling, formulation, and potential application in biological systems. Currently, publicly available experimental data on properties such as melting point, boiling point, and solubility are limited. Commercial suppliers indicate a purity of ≥98.0% for available samples.[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Pyridin-4-yl-imidazolidin-2-one** is not readily available in the reviewed literature, general synthetic strategies for related imidazolidin-2-one derivatives can provide a foundational approach. The synthesis of substituted imidazolidin-2-ones often involves the cyclization of appropriate diamine precursors with a carbonyl source.

A plausible synthetic route could involve the reaction of a 4-aminopyridine derivative with a suitable two-carbon synthon to form the imidazolidinone ring. One common method for the formation of the imidazolidin-2-one ring is the reaction of a 1,2-diamine with phosgene or a phosgene equivalent like carbonyldiimidazole (CDI).

Hypothetical Synthetic Workflow:



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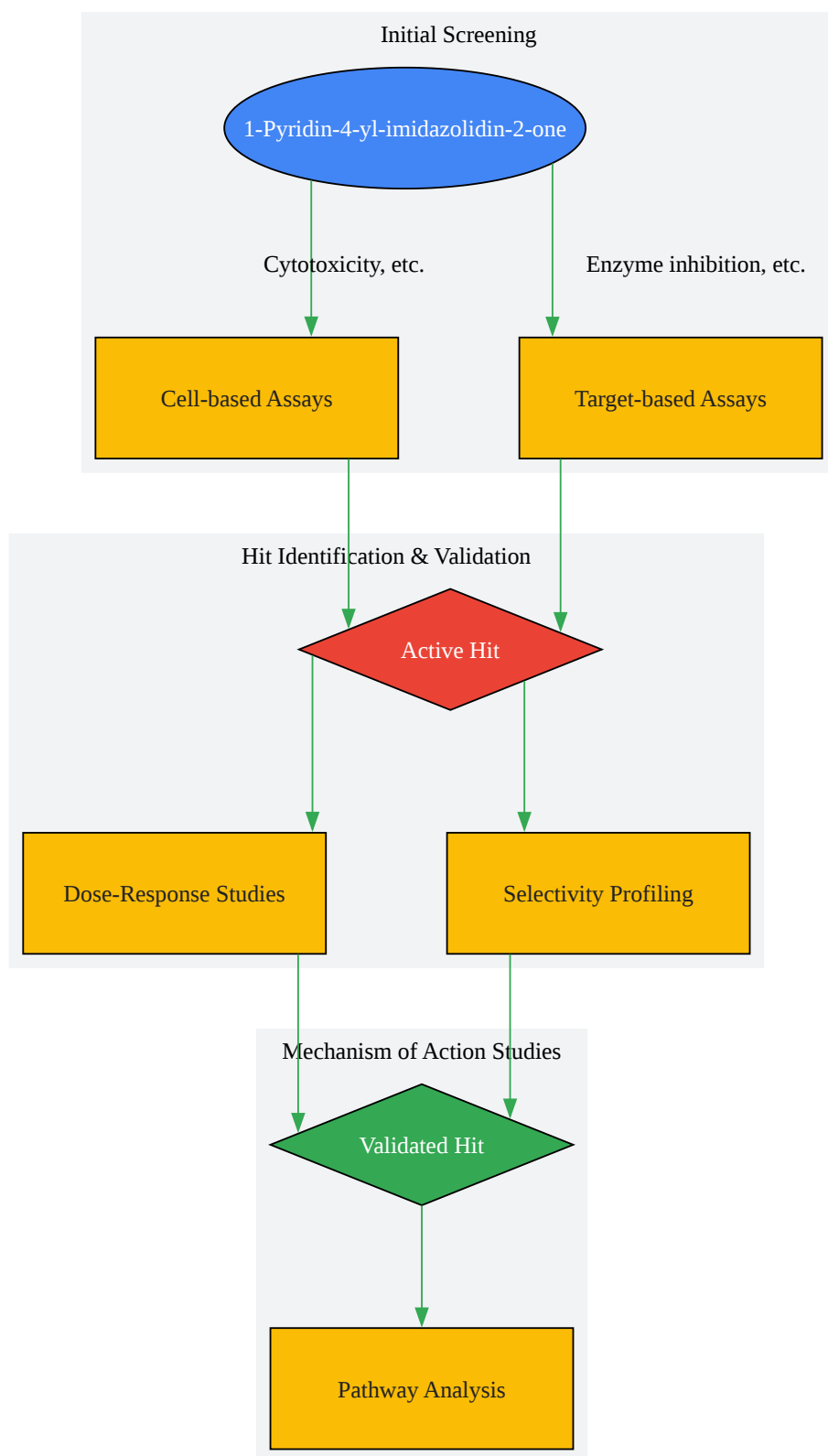
Hypothetical synthesis workflow for **1-Pyridin-4-yl-imidazolidin-2-one**.

Biological Activity and Signaling Pathways

The biological activity of **1-Pyridin-4-yl-imidazolidin-2-one** has not been extensively characterized in publicly accessible literature. However, the imidazolidin-2-one scaffold is a known pharmacophore present in a variety of biologically active molecules with activities including antiviral, antimicrobial, and anticancer effects. For instance, various derivatives of imidazolidin-2-one have been investigated as antimitotic agents that are bioactivated by cytochrome P450 1A1 in breast cancer cells.[3] Other studies have explored the antimicrobial and antifungal properties of related imidazolidinone structures.

Given the structural alerts, it is plausible that **1-Pyridin-4-yl-imidazolidin-2-one** could be investigated for a range of biological activities. A general workflow for screening such a compound is outlined below.

General Biological Screening Workflow:



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General workflow for biological screening and mechanism of action studies.

Conclusion

1-Pyridin-4-yl-imidazolidin-2-one is a readily identifiable chemical entity with a well-defined molecular structure. While specific experimental data regarding its synthesis and biological activity are not extensively documented in public databases, its structural relationship to other bioactive imidazolidin-2-ones suggests it may be a compound of interest for further investigation in drug discovery and development. The synthetic and screening workflows provided in this guide offer a foundational framework for researchers to explore the potential of this molecule. Further experimental work is required to fully elucidate its physicochemical properties, develop optimized synthetic routes, and characterize its biological profile.

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References

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- 3. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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